2,5-Dihydroxy-1,4-benzoquinone

Catalog No.
S600892
CAS No.
615-94-1
M.F
C6H4O4
M. Wt
140.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxy-1,4-benzoquinone

CAS Number

615-94-1

Product Name

2,5-Dihydroxy-1,4-benzoquinone

IUPAC Name

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O4

Molecular Weight

140.09 g/mol

InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H

InChI Key

QFSYADJLNBHAKO-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C=C(C1=O)O)O

Synonyms

2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione; 2,5-Dihydroxyquinone; ,5-Dihydroxy-p-benzoquinone; 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione; Anilic Acid; NSC 3843

Canonical SMILES

C1=C(C(=O)C=C(C1=O)O)O

Occurrence and Background

,5-Dihydroxy-1,4-benzoquinone (DHBQ) is a naturally occurring quinone found in the fungus Aspergillus fumigatus, a known human pathogen.

Potential Antifungal Properties

Research has explored the potential antifungal properties of DHBQ. Studies have shown that DHBQ can inhibit the growth and spore germination of various fungal species, including A. fumigatus. [] The exact mechanism of this antifungal activity is still under investigation, but it is believed to involve the generation of reactive oxygen species (ROS) that damage fungal cells. []

DHBQ as a Catalyst

DHBQ has also been investigated for its potential applications as a catalyst in various chemical reactions. For example, researchers have explored its use in:

  • Advanced oxidation processes (AOPs): DHBQ can be used as a catalyst in AOPs, which are water treatment methods that utilize highly reactive oxidants to degrade pollutants. []
  • Organic synthesis: DHBQ can act as a catalyst in certain organic synthesis reactions, such as the oxidative coupling of phenols. []

2,5-Dihydroxy-1,4-benzoquinone is a naturally occurring compound that belongs to the class of benzoquinones. It features two hydroxyl groups at the 2 and 5 positions and a quinone structure, which contributes to its unique chemical properties. This compound is known for its vibrant color and is often associated with various biological activities and applications in different fields, including biochemistry and materials science. Its chemical formula is C₆H₄O₄, and it has a molar mass of 144.09 g/mol.

Currently, there is limited research available on the specific mechanism of action of DHBQ in biological systems or its interaction with other compounds.

  • DHBQ's hazard profile is not fully established. However, as a quinone, it may exhibit some degree of toxicity and irritant properties [].
  • Standard safety precautions for handling organic compounds should be followed when working with DHBQ, including wearing gloves, eye protection, and working in a well-ventilated area.
Where ultraviolet light induces the formation of the compound from appropriate precursors.
  • High-Yield Synthesis: Recent advancements have led to high-yield synthesis methods that avoid the in situ generation of intermediates, allowing for more efficient production of pure 2,5-dihydroxy-1,4-benzoquinone .
  • The biological activities of 2,5-dihydroxy-1,4-benzoquinone are significant in several contexts:

    • Antioxidant Properties: This compound exhibits antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.
    • Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various pathogens, making it a potential candidate for developing new antimicrobial agents.
    • Enzyme Inhibition: It has been reported to inhibit certain enzymes, which could be beneficial in therapeutic applications targeting specific diseases.

    The applications of 2,5-dihydroxy-1,4-benzoquinone span various fields:

    • Dyes and Pigments: Due to its vibrant color properties, it is used in dyeing processes and as a pigment in materials.
    • Biochemical Research: It serves as a reagent in biochemical assays and studies related to enzyme activity and oxidative stress.
    • Material Science: The compound is explored for its potential use in creating functional materials due to its ability to form complexes with metals.

    Interaction studies involving 2,5-dihydroxy-1,4-benzoquinone have highlighted its ability to form complexes with various metal ions. This property is particularly useful in catalysis and material science. The compound's interactions with biological molecules have also been studied extensively to understand its mechanism of action in biological systems.

    Several compounds share structural similarities with 2,5-dihydroxy-1,4-benzoquinone. Here are some notable examples:

    Compound NameStructural FeaturesUnique Properties
    HydroquinoneTwo hydroxyl groups at positions 1 and 4Primarily acts as a reducing agent
    BenzoquinoneContains two carbonyl groupsExhibits strong electrophilic character
    1,4-BenzoquinoneSimilar quinone structure but lacks hydroxyl groupsMore stable and less reactive than dihydroxy form
    2-Hydroxy-1,4-benzoquinoneHydroxyl group at position 2 onlyDifferent reactivity compared to dihydroxy form

    The uniqueness of 2,5-dihydroxy-1,4-benzoquinone lies in its dual hydroxyl groups that enhance its reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse

    XLogP3

    -0.3

    UNII

    0KG5HVB52Z

    Related CAS

    2881-40-5 (di-K salt)

    GHS Hazard Statements

    Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    1760-52-7
    615-94-1

    Wikipedia

    2,5-Dihydroxy-1,4-benzoquinone

    General Manufacturing Information

    2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-: ACTIVE

    Dates

    Modify: 2023-08-15

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